molecular formula C6H7ClN2O B1592325 4-Chloro-6-methoxy-2-methylpyrimidine CAS No. 89466-39-7

4-Chloro-6-methoxy-2-methylpyrimidine

Cat. No. B1592325
CAS RN: 89466-39-7
M. Wt: 158.58 g/mol
InChI Key: GHMCOGKFWUYJTF-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-methoxy-2-methylpyrimidine is C6H7ClN2O . The molecular weight is 158.59 .


Physical And Chemical Properties Analysis

4-Chloro-6-methoxy-2-methylpyrimidine has a density of 1.2±0.1 g/cm3 . It has a boiling point of 221.5±20.0 °C at 760 mmHg . The flash point is 87.7±21.8 °C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Chloro-6-methoxy-2-methylpyrimidine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of anticancer drugs such as dasatinib, showcasing its role in synthetic anticancer drug research. The optimization of its synthesis from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination processes underlines its significance in pharmaceutical manufacturing Guo Lei-ming, 2012.

Antiviral Research

The compound's derivatives have shown antiviral activity in research, particularly against retroviruses. Studies on 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have indicated marked inhibition of retrovirus replication in cell culture, highlighting its potential in antiviral therapy development D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003.

Chemical Process Innovation

Research aimed at improving the synthesis processes for related pyrimidine derivatives has led to technological innovations, making production more economically viable for industrial applications. These studies focus on optimizing conditions to achieve higher yields and purity, which is crucial for the compound's use in various applications Ju Xiu-lian, 2009.

Electrolytic Reduction Studies

Electrolytic reduction research on 2-Amino-4-chloropyrimidine and its derivatives, including 4-Chloro-6-methoxy-2-methylpyrimidine, provides insights into the chemical properties and reaction mechanisms of these compounds. This research is fundamental for understanding the electrochemical behavior of pyrimidine derivatives, which could have implications for their use in various chemical reactions and synthesis processes Kiichiro Sugino, K. Shirai, T. Sekine, K. Odo, 1957.

Antifungal and Agricultural Applications

2-Anilinopyrimidines, synthesized using 4-Chloro-6-methoxy-2-methylpyrimidine as a precursor, have been tested for their fungicidal activities, particularly against Botrytis cinerea. These compounds' selective activity, based on substituent effects, points to their potential use in developing new fungicides for agriculture. The optimization of substitution patterns on the pyrimidine ring to enhance activity without phytotoxicity is a key area of focus T. Nagata, K. Masuda, S. Maeno, I. Miura, 2004.

Safety And Hazards

The safety information available indicates that 4-Chloro-6-methoxy-2-methylpyrimidine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

4-chloro-6-methoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMCOGKFWUYJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609458
Record name 4-Chloro-6-methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-2-methylpyrimidine

CAS RN

89466-39-7
Record name 4-Chloro-6-methoxy-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DD Wirth, MM He, BA Czeskis, KM Zimmerman… - European journal of …, 2002 - Elsevier
… Although 5-amino-4-chloro-6-methoxy-2-methylpyrimidine (22), was previously known [32], [33], its present synthesis represents a significant improvement in its yield from the known …
Number of citations: 3 www.sciencedirect.com
T NAITO, T YOSHIKAWA, S KITAHARA… - Chemical and …, 1969 - jstage.jst.go.jp
… 4-Hydrazino-6-methoxy-2-methylpyrimidine A mixture of 4-chloro-6-methoxy-2-methylpyrimidine (13,7 g), EtOH (50 ml), K, CO, (12.1 g), and 80%, hydrazine hydrate (20 g) was refluxed …
Number of citations: 34 www.jstage.jst.go.jp

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